molecular formula C21H16N4O5S B11195190 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)-1,3-thiazole-2-carboxamide

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)-1,3-thiazole-2-carboxamide

Cat. No.: B11195190
M. Wt: 436.4 g/mol
InChI Key: VFPCGTPPNFGWSK-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxole, oxadiazole, thiazole, and carboxamide, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using appropriate coupling reagents and conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the oxadiazole and thiazole rings.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol

Uniqueness

What sets 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C21H16N4O5S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C21H16N4O5S/c1-27-14-5-2-12(3-6-14)9-22-19(26)21-23-15(10-31-21)20-24-18(25-30-20)13-4-7-16-17(8-13)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,22,26)

InChI Key

VFPCGTPPNFGWSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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